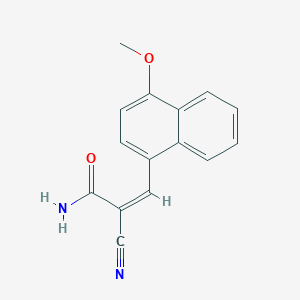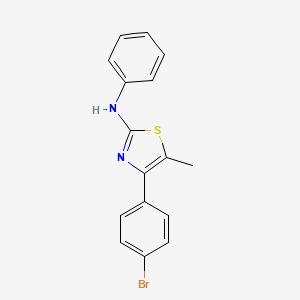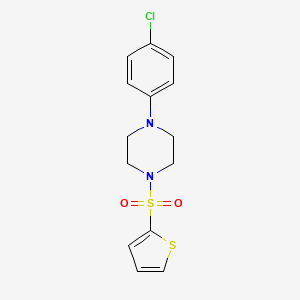
(2Z)-2-cyano-3-(4-methoxynaphthalen-1-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-cyano-3-(4-methoxynaphthalen-1-yl)prop-2-enamide is an organic compound that belongs to the class of nitriles and enamides This compound features a naphthalene ring substituted with a methoxy group and a cyano group attached to a propenamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-cyano-3-(4-methoxynaphthalen-1-yl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxynaphthalene and acrylonitrile.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide.
Reaction Mechanism: The base deprotonates the acrylonitrile, generating a nucleophilic species that attacks the electrophilic carbon of the 4-methoxynaphthalene, forming the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions would be essential to ensure high yield and purity.
化学反応の分析
Types of Reactions
(2Z)-2-cyano-3-(4-methoxynaphthalen-1-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium hydride or other strong bases in the presence of nucleophiles.
Major Products
Oxidation: 2-cyano-3-(4-hydroxynaphthalen-1-yl)prop-2-enamide.
Reduction: 2-amino-3-(4-methoxynaphthalen-1-yl)prop-2-enamide.
Substitution: Various substituted derivatives depending on
特性
IUPAC Name |
(Z)-2-cyano-3-(4-methoxynaphthalen-1-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-14-7-6-10(8-11(9-16)15(17)18)12-4-2-3-5-13(12)14/h2-8H,1H3,(H2,17,18)/b11-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIYBDWLGGRPCW-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C2=CC=CC=C21)/C=C(/C#N)\C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B5792946.png)



![2-{4-[2-(aminocarbonyl)carbonohydrazonoyl]-5-bromo-2-methoxyphenoxy}-N-1-naphthylacetamide](/img/structure/B5792971.png)
![2-(4-methylphenyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B5792986.png)

![2-[(benzylamino)methylene]-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione](/img/structure/B5792999.png)


![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-fluorophenyl)methanone](/img/structure/B5793020.png)
![1-[(2,6-difluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B5793029.png)


